

Quetiapine Dimer Impurity-d8: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Quetiapine Dimer Impurity-d8	
Cat. No.:	B15557811	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Quetiapine Dimer Impurity-d8**, a certified reference material (CRM) essential for the accurate quantification of quetiapine and its related impurities in pharmaceutical analysis. This document outlines its chemical properties, synthesis, and application in validated analytical methods, alongside a detailed exploration of the pharmacological pathways of the parent compound, quetiapine.

Introduction to Quetiapine and its Impurities

Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1] Its therapeutic effects are attributed to its antagonist activity at multiple neurotransmitter receptors, primarily dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptors.[1][2]

During the synthesis and storage of quetiapine, various impurities can form. One such process-related impurity is the Quetiapine Dimer Impurity, also known as Quetiapine EP Impurity D or 1,4-bis(dibenzo[b,f][2][3]thiazepin-11-yl)piperazine.[4][5] The presence of this and other impurities must be carefully monitored to ensure the safety and efficacy of the final drug product.

The use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision in quantitative analytical methods, such as liquid chromatography-mass spectrometry



(LC-MS). **Quetiapine Dimer Impurity-d8**, a deuterated analog of the dimer impurity, serves as an ideal certified reference material for this purpose.[2][6]

Physicochemical Properties and Specifications

Quetiapine Dimer Impurity-d8 is a certified reference material used as an internal standard in the analysis of quetiapine and its impurities.[2][6] Below is a summary of its key physicochemical properties.

Property	Value	Reference
Chemical Name	11,11'-(1,4-Piperazinediyl)bis-dibenzo[b,f][2][3]thiazepine-d8	[6]
Synonyms	Quetiapine Dimer Impurity-d8, Quetiapine EP Impurity D-d8	[7]
Molecular Formula	C30H16D8N4S2	[7]
Molecular Weight	512.72 g/mol	[7]
Appearance	Off-White Solid	[6]
Storage	2-8°C Refrigerator	[6]

A typical Certificate of Analysis (CoA) for a certified reference material like **Quetiapine Dimer Impurity-d8** would include the following specifications:

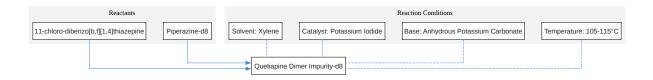
Parameter	Typical Specification
Purity (by HPLC)	≥98%
Isotopic Purity	≥99% atom % D
Chemical Identity	Confirmed by ¹ H-NMR, MS
Residual Solvents	Conforms to USP <467>
Traceability	Traceable to SI units



Synthesis of Quetiapine Dimer Impurity-d8

The synthesis of **Quetiapine Dimer Impurity-d8** involves the reaction of 11-chloro-dibenzo[b,f] [2][3]thiazepine with piperazine-d8. The general synthetic route is based on the formation of the non-deuterated dimer impurity.[8]

A plausible synthetic workflow is outlined below:



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Figure 1: Synthetic workflow for Quetiapine Dimer Impurity-d8.

Analytical Methodologies

Quetiapine Dimer Impurity-d8 is primarily used as an internal standard in LC-MS/MS methods for the quantification of quetiapine and its related substances in various matrices, including plasma and pharmaceutical formulations.

Sample Preparation: Liquid-Liquid Extraction (LLE)

A common method for extracting quetiapine and its metabolites from plasma is liquid-liquid extraction.

Protocol:

- To 100 μ L of human plasma, add 25 μ L of **Quetiapine Dimer Impurity-d8** internal standard solution (concentration as per method validation).
- Add 100 μL of 0.1 M NaOH to basify the sample.

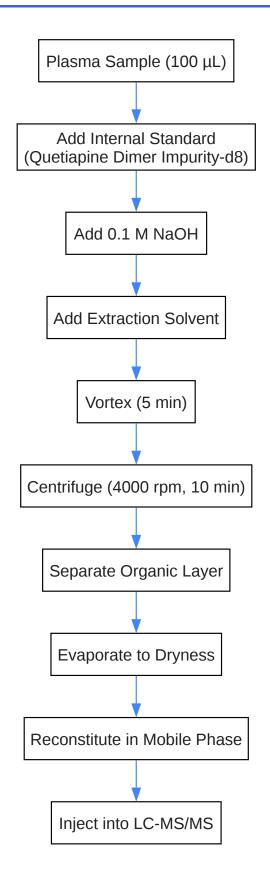
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- Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate and hexane).
- · Vortex for 5 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.
- Inject a portion of the reconstituted sample into the LC-MS/MS system.





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Figure 2: Liquid-liquid extraction workflow.



LC-MS/MS Method Parameters

Below are typical LC-MS/MS parameters for the analysis of quetiapine, which can be adapted for the dimer impurity.

Parameter	Typical Value
LC System	Agilent 1200 Series or equivalent
Column	Zorbax Eclipse Plus C18 (50 x 2.1 mm, 1.8 μm)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.1-4.0 min (10% B)
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 μL
MS System	Agilent 6460 Triple Quadrupole or equivalent
Ionization Mode	Electrospray Ionization (ESI), Positive
Gas Temperature	350°C
Gas Flow	10 L/min
Nebulizer Pressure	45 psi
Capillary Voltage	4000 V
MRM Transitions	Quetiapine: m/z 384.2 → 253.1; Quetiapine Dimer Impurity-d8: m/z 513.3 → 281.1 (example)

Mechanism of Action of Quetiapine: Signaling Pathways

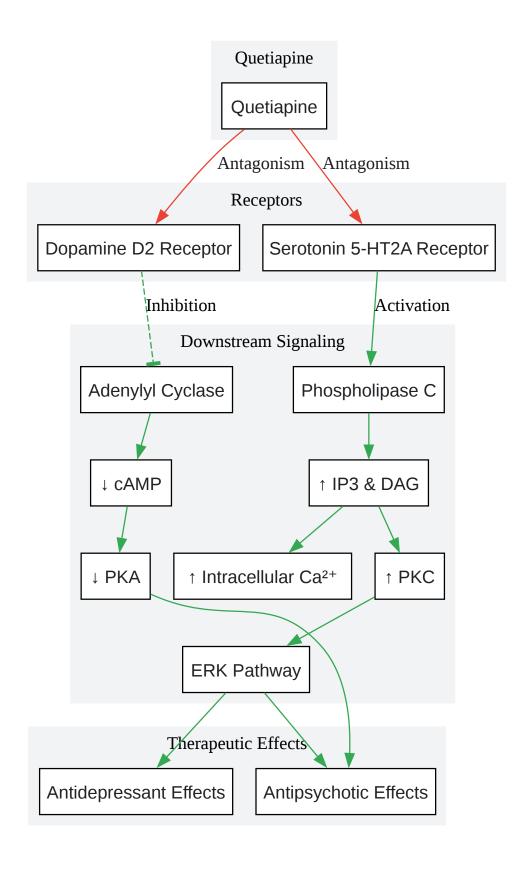


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The therapeutic effects of quetiapine are mediated through its interaction with various neurotransmitter receptors. Its primary mechanism of action is the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2]





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Figure 3: Simplified signaling pathway of Quetiapine.



Dopamine D2 Receptor Antagonism: By blocking D2 receptors in the mesolimbic pathway, quetiapine is thought to reduce the positive symptoms of schizophrenia. This antagonism leads to a decrease in the inhibition of adenylyl cyclase, which in turn modulates downstream signaling cascades involving cAMP and protein kinase A (PKA).[1]

Serotonin 5-HT2A Receptor Antagonism: Antagonism of 5-HT2A receptors is a key feature of atypical antipsychotics and is believed to contribute to their efficacy against negative symptoms and a lower incidence of extrapyramidal side effects.[2] This action can also enhance dopamine release in certain brain regions, such as the prefrontal cortex. The 5-HT2A receptor is coupled to Gq/11 proteins, and its antagonism by quetiapine modulates the phospholipase C (PLC) pathway, affecting the levels of inositol trisphosphate (IP3) and diacylglycerol (DAG), and subsequently influencing protein kinase C (PKC) and intracellular calcium levels.

Conclusion

Quetiapine Dimer Impurity-d8 is an indispensable tool for pharmaceutical researchers and analytical scientists. As a certified reference material, it ensures the reliability and accuracy of analytical methods developed for the quality control of quetiapine. A thorough understanding of its properties, synthesis, and application, as well as the pharmacology of the parent drug, is essential for its effective use in a regulatory-compliant environment. This guide provides a foundational resource for professionals working with quetiapine and its related compounds.

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